molecular formula C20H21F3N2O4S B2464721 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide CAS No. 2034409-65-7

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide

Cat. No.: B2464721
CAS No.: 2034409-65-7
M. Wt: 442.45
InChI Key: ZPWRWYCSBMLQKH-UHFFFAOYSA-N
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Description

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a synthetic compound known for its unique structure and potential applications in various scientific fields. Its complex molecular structure suggests a potential for diverse chemical reactivity, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, followed by their sequential reaction under controlled conditions to form the final product. Typical conditions include the use of specific solvents, catalysts, and temperature controls to ensure the desired reaction pathways are followed.

Industrial Production Methods

In an industrial setting, the production of this compound might involve scaling up the laboratory synthesis procedures, utilizing batch or continuous flow reactors to manage the reactions more efficiently. Industrial methods would also focus on optimizing yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: Can lead to the formation of sulfone or sulfoxide derivatives.

  • Reduction: May reduce the carbonyl groups to alcohols.

  • Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used include strong acids or bases, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminium hydride. Reaction conditions vary, typically requiring precise control of temperature, pH, and solvent choice.

Major Products Formed

Major products from these reactions can include a variety of derivatives where functional groups are modified, such as trifluoromethyl derivatives, sulfone groups, and modified amide linkages.

Scientific Research Applications

The compound has numerous applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential in modifying biological pathways.

  • Medicine: Studied for potential therapeutic properties, especially in targeting specific molecular pathways in disease.

  • Industry: Applied in the development of materials with specific desired properties, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The compound interacts with molecular targets primarily through its functional groups. The trifluoroethyl and sulfonyl groups may participate in hydrogen bonding, hydrophobic interactions, and electronic effects that modulate its activity. Pathways involved can include enzyme inhibition or activation, receptor binding, or interference with signal transduction pathways.

Comparison with Similar Compounds

When compared with similar compounds such as other trifluoroethyl or sulfonyl-containing amides, 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide stands out due to its unique combination of functional groups, offering a distinct profile of chemical reactivity and biological activity.

Similar Compounds

  • 3-(4-methylsulfonylphenyl)-N-(2-(trifluoromethyl)phenyl)propanamide

  • N-(2-(4-(methylsulfonyl)phenyl)ethyl)-3-(2,2,2-trifluoroethyl)propanamide

These compounds share structural similarities but differ in their specific arrangements and substitutions, which can lead to different properties and applications.

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Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4S/c1-30(28,29)17-9-4-14(5-10-17)6-11-18(26)25-16-7-2-15(3-8-16)12-19(27)24-13-20(21,22)23/h2-5,7-10H,6,11-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWRWYCSBMLQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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